Aminoadipic acid-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

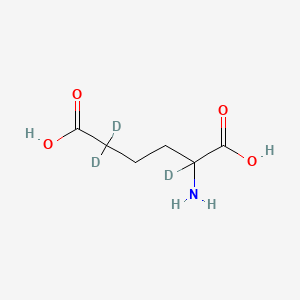

C6H11NO4 |

|---|---|

Molekulargewicht |

164.17 g/mol |

IUPAC-Name |

2-amino-2,5,5-trideuteriohexanedioic acid |

InChI |

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i3D2,4D |

InChI-Schlüssel |

OYIFNHCXNCRBQI-FBYXXYQPSA-N |

Isomerische SMILES |

[2H]C([2H])(CCC([2H])(C(=O)O)N)C(=O)O |

Kanonische SMILES |

C(CC(C(=O)O)N)CC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of Aminoadipic acid-d3 in Quantitative Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding world of metabolomics and clinical research, the accuracy of quantitative analysis is paramount. Stable isotope-labeled internal standards are fundamental tools for achieving reliable and reproducible results in mass spectrometry-based studies. Aminoadipic acid-d3 (d3-AAA), a deuterated form of 2-Aminoadipic acid (2-AAA), serves as a critical internal standard for the accurate quantification of its endogenous, non-labeled counterpart. This technical guide provides an in-depth overview of the application of this compound in research, focusing on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of 2-AAA, a biomarker implicated in metabolic disorders such as diabetes.

2-Aminoadipic acid is a key intermediate in the metabolism of the essential amino acid lysine.[1] Altered levels of 2-AAA have been associated with an increased risk for diabetes, making its precise measurement in biological samples a significant area of investigation.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard for such quantitative analyses, as it effectively corrects for variability that can be introduced during sample preparation and instrumental analysis.[4][5]

Core Application: Internal Standard in Mass Spectrometry

The primary and most crucial application of this compound is as an internal standard in quantitative mass spectrometry.[2][4][6] An ideal internal standard co-elutes chromatographically and exhibits similar ionization efficiency to the analyte of interest. By adding a known amount of this compound to a sample, any loss of the target analyte (2-Aminoadipic acid) during sample processing or fluctuations in the mass spectrometer's signal can be normalized.[4] This is because the deuterated standard, being chemically almost identical to the natural analyte, will be affected in the same proportion. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Rationale for Using a Deuterated Internal Standard:

-

Correction for Sample Loss: Compensates for analyte loss during extraction and sample preparation steps.[4]

-

Correction for Matrix Effects: Mitigates the impact of other molecules in the sample matrix that can suppress or enhance the ionization of the target analyte.

-

Improved Accuracy and Precision: Leads to more accurate and reproducible quantification of the analyte's concentration.[4][5]

-

Reliable Inter-laboratory Comparison: Enables standardization of results across different laboratories and studies.[4]

Experimental Protocols

Sample Preparation for 2-Aminoadipic Acid Analysis in Plasma

A common procedure for preparing plasma samples for amino acid analysis involves protein precipitation. This method is straightforward and effective for removing high-abundance proteins that can interfere with the analysis.

Materials:

-

Plasma samples

-

This compound internal standard working solution

-

30% Sulfosalicylic acid (w/v) in water

-

Microcentrifuge tubes

-

Microcentrifuge

-

Pipettes

Protocol:

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume (e.g., 5 µL) of the this compound internal standard working solution to the plasma sample. The final concentration of the internal standard should be chosen based on the expected physiological concentration range of 2-AAA.

-

Protein Precipitation: Add 5 µL of 30% sulfosalicylic acid solution to the plasma sample.[2][7]

-

Vortexing: Vortex the mixture for 10-30 seconds to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at 4°C for 10-30 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000-14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[2][7]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube or an HPLC vial insert.

-

Dilution: The supernatant may be further diluted with the initial mobile phase (e.g., 225 µL) before injection into the LC-MS/MS system.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared samples are then analyzed by LC-MS/MS. The chromatographic separation is typically achieved using a reversed-phase or HILIC column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Typical LC-MS/MS Parameters:

| Parameter | Typical Value |

| Liquid Chromatography | |

| Column | C18 or HILIC column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 2 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| 2-Aminoadipic Acid (Analyte) MRM Transition | Q1: 162.1 m/z, Q3: 98.1 m/z[2][8] |

| This compound (Internal Standard) MRM Transition | Q1: 165.1 m/z, Q3: 101.1 m/z (Predicted) |

Note: The exact MRM transition for this compound may vary slightly depending on the specific deuteration pattern and should be optimized experimentally. The predicted transition assumes a +3 Da shift.

Data Presentation

The use of this compound allows for the construction of a calibration curve to determine the absolute concentration of 2-Aminoadipic acid in the samples.

Table 1: Calibration Curve Standards

| Standard Level | Concentration of 2-AAA (µM) | Concentration of d3-AAA (µM) |

| 1 | 0.1 | 5 |

| 2 | 0.5 | 5 |

| 3 | 1 | 5 |

| 4 | 5 | 5 |

| 5 | 10 | 5 |

| 6 | 25 | 5 |

| 7 | 50 | 5 |

| 8 | 100 | 5 |

Table 2: Example Quantitative Data

| Sample ID | 2-AAA Peak Area | d3-AAA Peak Area | Peak Area Ratio (2-AAA/d3-AAA) | Calculated Concentration of 2-AAA (µM) |

| Control 1 | 150,000 | 300,000 | 0.50 | 4.8 |

| Control 2 | 165,000 | 310,000 | 0.53 | 5.1 |

| Patient 1 | 350,000 | 290,000 | 1.21 | 11.5 |

| Patient 2 | 420,000 | 305,000 | 1.38 | 13.2 |

Mandatory Visualizations

Caption: Workflow for the quantitative analysis of 2-Aminoadipic acid using this compound.

Caption: The role of this compound in ensuring accurate quantification.

Conclusion

This compound is an indispensable tool for researchers investigating the role of 2-Aminoadipic acid in health and disease. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision to confidently quantify this important biomarker in complex biological matrices. The methodologies outlined in this guide represent standard practices in the field of metabolomics and can be adapted for various research applications, from basic science to clinical trial sample analysis. As the interest in 2-AAA as a biomarker continues to grow, the demand for high-quality, reliable analytical methods employing this compound will undoubtedly increase.

References

- 1. DL-2-Aminoadipic acid (2,5,5-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9799-0.1 [isotope.com]

- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. iroatech.com [iroatech.com]

- 5. scispace.com [scispace.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Aminoadipic Acid-d3: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and synthesis of Aminoadipic acid-d3, a deuterated isotopologue of aminoadipic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Properties of this compound

This compound, specifically DL-2-Aminoadipic acid (2,5,5-D3), is a stable isotope-labeled version of aminoadipic acid, a key intermediate in the metabolism of lysine.[1] Its properties are crucial for its application in various research fields, including biomolecular NMR and proteomics.

Chemical and Physical Properties

The key chemical and physical properties of DL-2-Aminoadipic acid (2,5,5-D3) are summarized in the table below. For comparison, data for the non-deuterated L-2-Aminoadipic acid are also included.

| Property | DL-2-Aminoadipic acid (2,5,5-D3) | L-2-Aminoadipic Acid (non-deuterated) |

| Molecular Formula | C₆H₈D₃NO₄ | C₆H₁₁NO₄ |

| Molecular Weight | 164.17 g/mol [2] | 161.16 g/mol |

| Chemical Purity | ≥98%[2] | High purity grades available |

| Appearance | White to off-white solid | White crystalline powder |

| Melting Point | No data available | 196-198 °C |

| Solubility | No data available | Soluble in water |

| Storage | 2-8°C, protected from light[2] | Room temperature |

| CAS Number | 2483832-01-3[2] | 1118-90-7 |

Synthesis of this compound

General Synthesis Workflow

The general workflow for the synthesis of an isotopically labeled aminoadipic acid derivative via the Schöllkopf method involves several key steps, starting from the chiral auxiliary, the bis-lactim ether of cyclo(D-Val-Gly).

Caption: General workflow for the synthesis of labeled aminoadipic acid.

Detailed Experimental Protocol (Hypothetical for d3 labeling)

This protocol is a hypothetical adaptation of the Schöllkopf method for the synthesis of DL-2-Aminoadipic acid (2,5,5-D3). The key modification would be the use of a deuterated alkylating agent.

Materials:

-

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (bis-lactim ether of cyclo(D-Val-Gly))

-

n-Butyllithium (n-BuLi) in hexane

-

1-Bromo-3-chloropropane-d6 (as a precursor to the deuterated side chain)

-

Anhydrous tetrahydrofuran (THF)

-

Deuterated water (D₂O)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: A solution of the bis-lactim ether of cyclo(D-Val-Gly) in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon). A solution of n-BuLi in hexane is added dropwise, and the mixture is stirred for 30 minutes to form the lithiated intermediate.

-

Alkylation: A solution of a suitable deuterated electrophile, such as a deuterated 4-halobutyronitrile or a related derivative, in anhydrous THF is added to the reaction mixture at -78°C. The reaction is allowed to proceed for several hours, gradually warming to room temperature. The selection of the deuterated reagent is critical to introduce the deuterium atoms at the desired positions (C5).

-

Quenching and Work-up: The reaction is quenched by the addition of D₂O to introduce the deuterium at the C2 position. The mixture is then extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

-

Hydrolysis: The crude product is hydrolyzed by refluxing with aqueous HCl. This step cleaves the chiral auxiliary and liberates the deuterated aminoadipic acid.

-

Purification: The resulting mixture is purified by ion-exchange chromatography or crystallization to yield DL-2-Aminoadipic acid (2,5,5-D3).

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including stoichiometry, reaction times, and purification methods, would need to be optimized for the specific synthesis of DL-2-Aminoadipic acid (2,5,5-D3).

Biological Role and Signaling Pathway

Aminoadipic acid is a crucial intermediate in the lysine degradation pathway . In this pathway, lysine is converted to saccharopine, which is then cleaved to yield aminoadipate-semialdehyde and glutamate. The semialdehyde is subsequently oxidized to aminoadipate.

Caption: Simplified diagram of the lysine degradation pathway.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its synthesis, while requiring specialized methods like the Schöllkopf approach, allows for the introduction of stable isotopes at specific positions, enabling detailed mechanistic and metabolic studies. The information provided in this guide serves as a foundational resource for understanding the properties and synthesis of this important isotopically labeled compound.

References

Aminoadipic Acid-d3 as a Biomarker for Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolomic profiling has emerged as a powerful tool in the early identification of individuals at risk for type 2 diabetes (T2DM), offering insights into the pathophysiological pathways that precede overt clinical disease. Among the metabolites identified, 2-aminoadipic acid (2-AAA) has garnered significant attention as a novel biomarker for predicting the future development of diabetes. Elevated plasma concentrations of 2-AAA have been consistently associated with an increased risk of T2DM, often years before a clinical diagnosis. This technical guide provides a comprehensive overview of the role of 2-aminoadipic acid, with a specific focus on the use of its stable isotope-labeled form, aminoadipic acid-d3 (d3-AAA), in quantitative research methodologies. We will delve into the underlying signaling pathways, present key quantitative data from seminal studies, and provide detailed experimental protocols for its measurement, aiming to equip researchers and drug development professionals with the critical information needed to leverage this biomarker in their work.

Introduction

Type 2 diabetes is a global health crisis, and the early identification of at-risk individuals is a public health priority. While traditional risk factors such as obesity and family history are well-established, they do not fully capture the individual risk of developing T2DM. Metabolomics, the large-scale study of small molecules, offers a more dynamic and proximal snapshot of an individual's metabolic state. In a landmark study from the Framingham Heart Study, 2-aminoadipic acid (2-AAA), an intermediate in the catabolism of the essential amino acid lysine, was identified as a strong predictor of future diabetes risk.[1][2][3] Individuals with 2-AAA concentrations in the top quartile had a more than four-fold increased risk of developing diabetes over a 12-year follow-up period.[1][3] Subsequent studies have validated this association in diverse populations and have begun to unravel the complex biological roles of 2-AAA in glucose homeostasis and insulin secretion.[4][5]

This guide will explore the multifaceted role of 2-AAA as a diabetes biomarker, including its association with insulin resistance and its potential as a modulator of glucose metabolism. A critical aspect of robust biomarker research is the ability to accurately and precisely quantify the analyte of interest. To this end, we will provide a detailed focus on the use of this compound as an internal standard in mass spectrometry-based assays, a crucial component for reliable quantification.

The Role of 2-Aminoadipic Acid in Diabetes Pathophysiology

Elevated levels of 2-AAA are not merely a passive indicator of metabolic dysregulation but appear to be actively involved in the body's response to incipient insulin resistance. Paradoxically, while being a marker of diabetes risk, experimental studies have shown that 2-AAA can enhance insulin secretion from pancreatic β-cells and lower fasting plasma glucose levels in animal models.[1][3] This suggests that the rise in 2-AAA may be part of a compensatory mechanism to maintain glucose homeostasis in the face of developing insulin resistance.[2]

Signaling Pathways and Mechanisms of Action

The precise mechanisms by which 2-AAA influences glucose metabolism are still under active investigation. However, several key pathways have been implicated:

-

Enhanced Insulin Secretion: 2-AAA has been shown to potentiate insulin secretion in pancreatic β-cell lines, as well as in murine and human islets.[1][3] This effect is thought to be mediated, in part, by the regulation of genes involved in insulin production and glucose metabolism within the β-cell.[5]

-

Modulation of Glucose Homeostasis: Administration of 2-AAA to mice on both standard and high-fat diets resulted in lower fasting glucose levels.[1][3] This suggests a role for 2-AAA in improving overall glucose control.

-

Association with Insulin Resistance: Despite its insulin-secreting effects, elevated 2-AAA is strongly correlated with insulin resistance.[4][6] This has been observed in various populations, including children and adolescents with obesity.[4][6] It is hypothesized that chronically elevated 2-AAA may, over time, contribute to β-cell dysfunction and apoptosis, thereby increasing diabetes risk.[4][5]

-

Interaction with Adipose Tissue: 2-AAA levels are associated with adipogenesis and are higher in individuals with obesity.[4][6] Studies have shown that 2-AAA can influence lipolysis and thermogenesis in adipocytes, suggesting a broader role in energy metabolism.[7][8]

Below is a diagram illustrating the proposed signaling pathway for 2-AAA's effect on insulin secretion in pancreatic β-cells.

Quantitative Data Summary

The association between 2-AAA and diabetes risk has been quantified in several large-scale cohort studies. The following tables summarize key findings.

| Study Cohort | N (Cases/Controls) | Follow-up (Years) | Key Finding | Hazard/Odds Ratio (95% CI) | Reference |

| Framingham Heart Study | 188/188 | 12 | 2-AAA is the top metabolite associated with diabetes risk. | 4.49 (2.35-8.59) for top vs. bottom quartile | [1][3] |

| Malmö Diet and Cancer Study | 2,260 (nested case-control) | Median 17.6 | Elevated 2-AAA predicts incident T2DM. | 1.63 (1.29-2.05) per SD increase | (Validated in subsequent studies) |

| Chinese Population Study | (Various) | (Various) | Validated 2-AAA as a significant predictor of diabetes. | (Consistent with other studies) | [4][5] |

| Parameter | Association with 2-AAA Levels | Population | Key Findings | Reference |

| Insulin Resistance (HOMA-IR) | Positive Correlation | Children with obesity | Changes in 2-AAA levels were positively correlated with changes in HOMA-IR. | [6] |

| Body Mass Index (BMI) | Positive Correlation | Healthy individuals and those at high cardiometabolic risk | 2-AAA was positively associated with BMI and waist circumference. | [4][9] |

| Dyslipidemia | Positive Correlation with Triglycerides, Negative with HDL | Healthy individuals and those at high cardiometabolic risk | High 2-AAA associated with low HDL cholesterol and high triglycerides. | [4][9] |

| Hepatic Steatosis | Positive Correlation | Persons with HIV | 2-AAA associated with increased liver fat. | [9] |

Experimental Protocols: Quantitative Analysis of 2-Aminoadipic Acid

Accurate and reproducible quantification of 2-AAA in biological matrices is paramount for its validation and clinical utility as a biomarker. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for variability during sample preparation and analysis.

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution analysis involves adding a known amount of an isotopically labeled version of the analyte (in this case, d3-AAA) to the sample at the beginning of the workflow. This internal standard is chemically identical to the endogenous analyte (2-AAA) and will behave similarly during extraction, derivatization, and chromatography. However, due to its mass difference, it can be distinguished from the endogenous compound by the mass spectrometer. By measuring the ratio of the endogenous analyte to the internal standard, precise quantification can be achieved, as any sample loss or variation in instrument response will affect both compounds equally.

Experimental Workflow

The following diagram outlines a typical workflow for the quantification of 2-AAA in plasma using LC-MS/MS with d3-AAA as an internal standard.

Detailed Methodology

1. Sample Preparation:

-

Materials:

-

Plasma samples (collected from fasting individuals and stored at -80°C).

-

This compound (d3-AAA) internal standard solution of known concentration.

-

Methanol (LC-MS grade), chilled to -20°C.

-

Microcentrifuge tubes.

-

-

Procedure:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add a small volume of plasma (e.g., 30 µL).

-

Add a precise volume of the d3-AAA internal standard solution.

-

Add a larger volume of chilled methanol (e.g., 120 µL) to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Example):

-

Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

-

Mobile Phase A: Water with a small amount of an appropriate modifier (e.g., ammonium acetate and ammonium hydroxide).

-

Mobile Phase B: Acetonitrile/Methanol mixture with a small amount of an appropriate modifier.

-

Gradient: A gradient elution from high organic to high aqueous to retain and elute 2-AAA.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2-AAA (endogenous): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).

-

d3-AAA (internal standard): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized, will be +3 Da higher than endogenous).

-

-

Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum signal intensity for each transition.

-

3. Data Analysis and Quantification:

-

Peak areas for both the endogenous 2-AAA and the d3-AAA internal standard are integrated using the instrument's software.

-

A ratio of the peak area of 2-AAA to the peak area of d3-AAA is calculated for each sample.

-

A calibration curve is generated using standards containing known concentrations of 2-AAA and a fixed concentration of d3-AAA.

-

The concentration of 2-AAA in the unknown samples is determined by interpolating their peak area ratios onto the calibration curve.

Conclusion and Future Directions

2-Aminoadipic acid has been robustly established as a promising biomarker for the early detection of individuals at risk for developing type 2 diabetes. Its association with future diabetes risk, independent of traditional risk factors, highlights its potential to refine risk stratification and guide preventative strategies. The paradoxical role of 2-AAA in both predicting diabetes risk and potentially modulating glucose homeostasis underscores the complexity of metabolic dysregulation in the pre-diabetic state and warrants further investigation.

For researchers and drug development professionals, the ability to accurately measure 2-AAA is critical. The use of stable isotope-labeled internal standards like this compound in conjunction with LC-MS/MS provides the necessary precision and accuracy for both large-scale epidemiological studies and targeted clinical trials.

Future research should focus on several key areas:

-

Elucidating the complete signaling pathway of 2-AAA in various tissues, including the pancreas, liver, and adipose tissue.

-

Investigating the therapeutic potential of modulating 2-AAA levels or its downstream targets.

-

Validating the clinical utility of 2-AAA in diverse ethnic populations and in combination with other biomarkers to improve diabetes risk prediction models.

-

Standardizing analytical methods for 2-AAA quantification to ensure comparability across different studies and laboratories.

By continuing to explore the biology of 2-aminoadipic acid and refining the methodologies for its measurement, the scientific community can unlock its full potential in the fight against the global diabetes epidemic.

References

- 1. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]

- 2. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]

- 3. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 5. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminoadipic acid (2-AAA) as a potential biomarker for insulin resistance in childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Association of alpha-aminoadipic acid with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Isotopic Purity of Aminoadipic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Aminoadipic acid-d3, focusing on its isotopic purity, the methodologies for its determination, and its relevance in biological pathways. This document is intended for professionals in the fields of pharmaceutical sciences, metabolic research, and clinical diagnostics who utilize isotopically labeled compounds.

Introduction to this compound

This compound is a deuterated form of α-aminoadipic acid, an important intermediate in the metabolism of the essential amino acid, lysine.[1][2] Due to the incorporation of stable heavy isotopes, this compound serves as a valuable internal standard for quantitative analysis by mass spectrometry (MS) and as a tracer in metabolic research.[3][4] The stability of the deuterium labels and the mass shift they impart allow for precise differentiation from the endogenous, unlabeled compound.

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of experimental results.[5] It is defined as the percentage of the compound that is enriched with the desired number of deuterium atoms compared to the naturally occurring isotopes.[5] This guide will delve into the methods used to ascertain this purity and the biological context in which this molecule is studied.

Synthesis of this compound

The synthesis of deuterated amino acids like this compound can be achieved through various chemical strategies. While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, a general and plausible approach involves the reductive amination of a suitable keto-acid precursor in the presence of a deuterium source.

One common strategy is the reductive deutero-amination of α-ketoadipic acid.[6] This method utilizes a deuterium source, such as a deuterated Hantzsch ester, and a catalyst, like a calcium(II) salt, to introduce a deuterium atom at the α-position of the amino acid.[6] To achieve the d3 labeling, a starting material already containing two deuterium atoms at a stable position would be required, followed by the deuterated reductive amination.

Direct hydrogen/deuterium exchange reactions on aminoadipic acid itself, often catalyzed by metals under hydrothermal conditions, represent another synthetic avenue.[7][8] These methods, however, can sometimes lead to a mixture of isotopologues and may require subsequent purification to achieve high isotopic purity.[8]

Determination of Isotopic Purity

The most common and accurate method for determining the isotopic purity of labeled compounds is Liquid Chromatography-Mass Spectrometry (LC-MS).[5][9] This technique allows for the separation of the analyte from potential impurities and the precise measurement of the relative abundance of its different isotopic forms (isotopologues). Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the position of the deuterium labels and provide insights into the isotopic purity.

Experimental Protocol: LC-MS for Isotopic Purity Analysis

The following outlines a general protocol for the analysis of this compound isotopic purity.

Sample Preparation:

-

Accurately weigh a small amount of this compound standard.

-

Dissolve the standard in a suitable solvent, such as a mixture of water and methanol, to a final concentration of 1 mg/mL.

-

Prepare a series of dilutions to determine the optimal concentration for LC-MS analysis.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS Parameters:

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |

| Scan Mode | Full Scan MS |

| Mass Range | m/z 100-200 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Data Analysis:

-

Acquire the full scan mass spectrum of the eluting this compound peak.

-

Identify the monoisotopic peaks corresponding to the different isotopologues (d0, d1, d2, d3).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

The isotopic purity is reported as the percentage of the desired d3 isotopologue.

Quantitative Data: Isotopic Distribution

The following table summarizes a typical isotopic distribution for a commercially available this compound standard with a stated isotopic purity of 98%.

| Isotopologue | Mass (m/z) | Relative Abundance (%) |

| d0 (unlabeled) | 162.071 | < 0.5 |

| d1 | 163.077 | < 1.0 |

| d2 | 164.084 | ~ 1.5 |

| d3 (labeled) | 165.090 | > 98.0 |

Note: The exact distribution may vary between different batches and manufacturers.

Biological Significance and Signaling Pathways

α-Aminoadipic acid is a key node in lysine metabolism, being involved in both its biosynthesis in lower eukaryotes and its degradation in mammals.[1][2][10][11] Recent studies have also implicated α-aminoadipic acid as a biomarker for diabetes risk and a potential modulator of insulin secretion.[12][13]

Lysine Metabolism

In mammals, lysine is an essential amino acid that is primarily catabolized in the liver.[2] The initial steps of lysine degradation involve its conversion to saccharopine and subsequently to α-aminoadipic acid within the mitochondria.[2] α-Aminoadipic acid is then further metabolized to acetyl-CoA, which can enter the citric acid cycle for energy production.

Caption: Simplified pathway of lysine degradation in mammals.

Role in Insulin Secretion

Elevated levels of α-aminoadipic acid have been identified as a potential biomarker for an increased risk of developing type 2 diabetes.[12] Studies have shown that α-aminoadipic acid can enhance insulin secretion from pancreatic β-cells.[12] While the precise signaling mechanism is still under investigation, it is hypothesized that the metabolism of α-aminoadipic acid within the β-cell leads to an increase in the ATP/ADP ratio, which is a key trigger for insulin exocytosis.

Caption: Proposed mechanism of α-aminoadipate-stimulated insulin secretion.

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates a typical workflow for the assessment of this compound isotopic purity, from sample reception to data reporting.

Caption: Workflow for this compound isotopic purity analysis.

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its effective use in research and development. LC-MS provides a robust and sensitive method for this purpose, allowing for the detailed characterization of the isotopic distribution. A thorough understanding of the synthesis, analytical methodologies, and biological relevance of this compound, as outlined in this guide, is essential for researchers utilizing this important analytical tool. The continued investigation into its role in metabolic pathways, particularly in relation to insulin secretion and diabetes, highlights the growing importance of this and other isotopically labeled metabolites in advancing our understanding of human health and disease.

References

- 1. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]

- 2. Review of Lysine Metabolism with a Focus on Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DL-2-Aminoadipic acid (2,5,5-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9799-0.1 [isotope.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. alpha-Aminoadipate pathway for the biosynthesis of lysine in lower eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]

- 12. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Aminoadipic acid (2-AAA) as a potential biomarker for insulin resistance in childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminoadipic Acid-d3 in Metabolic Pathway Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role and application of Aminoadipic acid-d3 in metabolic pathway analysis. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this stable isotope-labeled internal standard in quantitative mass spectrometry-based metabolomics.

Introduction to Aminoadipic Acid and its Metabolic Significance

2-Aminoadipic acid (AAA) is a key intermediate in the catabolism of the essential amino acid L-lysine.[1][2] In humans, lysine degradation primarily occurs in the liver via two main pathways: the saccharopine pathway and the pipecolate pathway, both of which converge at the formation of α-aminoadipic acid.[1][3][4]

Elevated levels of 2-aminoadipic acid have been identified as a predictive biomarker for an increased risk of developing type 2 diabetes.[5][6] Furthermore, it is implicated in a range of metabolic and neurological disorders, including mitochondrial dysfunction, cardiovascular diseases, and certain inborn errors of metabolism such as 2-aminoadipic aciduria.[2][7][8] Given its clinical relevance, the accurate quantification of aminoadipic acid in biological matrices is crucial for both basic research and clinical diagnostics.

The Role of this compound in Quantitative Analysis

In mass spectrometry-based quantitative analysis, the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision.[9] this compound, a deuterated analog of aminoadipic acid, serves as an ideal internal standard for this purpose. By introducing a known amount of this compound into a biological sample at the beginning of the sample preparation process, it can effectively correct for variations in sample extraction, derivatization (if any), and instrument response.[9]

Since this compound is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's ion source. Its slightly higher mass, due to the presence of deuterium atoms, allows it to be distinguished from the unlabeled aminoadipic acid by the mass spectrometer. This isotope dilution mass spectrometry (IDMS) approach enables highly accurate and precise quantification of endogenous aminoadipic acid concentrations.

Metabolic Pathways Involving Aminoadipic Acid

Aminoadipic acid is a central metabolite in the degradation of lysine. The two primary pathways are the saccharopine and pipecolate pathways.

Experimental Protocols for Quantitative Analysis

The following sections detail a typical workflow for the quantitative analysis of aminoadipic acid in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This protocol is adapted from a general method for amino acid analysis in plasma.[1]

Materials:

-

Human plasma collected in heparinized tubes

-

This compound internal standard solution (concentration to be optimized, typically in the range of 125-250 µmol/L)

-

30% (w/v) Sulfosalicylic acid solution

-

Acetonitrile:water (90:10, v/v) with 0.5% formic acid and 1 mM ammonium formate (Mobile Phase B)

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 5 µL of 30% sulfosalicylic acid solution.

-

Vortex the mixture for 10 seconds to precipitate proteins.

-

Centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer a 27.5 µL aliquot of the clear supernatant to a new microcentrifuge tube.

-

Add 2 µL of the this compound internal standard working solution.

-

Add 225 µL of Mobile Phase B.

-

Vortex the final mixture and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on a published method for the analysis of a panel of amino acids and should be optimized for the specific instrument used.[10]

Liquid Chromatography (LC) Conditions: | Parameter | Value | | :--- | :--- | | Column | Raptor Polar X (2.7 µm, 100 mm x 2.1 mm ID) | | Guard Column | Raptor Polar X EXP (2.7 µm, 5 mm x 2.1 mm) | | Mobile Phase A | Water with 0.5% formic acid and 1 mM ammonium formate | | Mobile Phase B | Acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate | | Gradient | Time (min) | %B | | | 0.00 | 96 | | | 2.00 | 96 | | | 10.00 | 30 | | | 10.01 | 5 | | | 11.00 | 5 | | | 11.01 | 96 | | | 13.00 | 96 | | Flow Rate | 0.3 mL/min | | Column Temperature | 35 °C | | Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon (or other suitable gas) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Aminoadipic acid | 162.1 | 98.1 | Published transition. |

| This compound | 165.2 | 101.1 | Predicted. The precursor ion is based on the molecular weight of the d3-labeled compound (164.17) plus a proton [M+H]+. The product ion is predicted based on a similar fragmentation pattern to the unlabeled compound, with a +3 Da shift. This transition should be experimentally confirmed and optimized on the specific mass spectrometer being used. |

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of aminoadipic acid.

| Parameter | Value | Reference |

| Calibration Range | 1 - 500 µmol/L | [10] |

| Lower Limit of Quantification (LOQ) | 5 µmol/L | |

| Retention Time | ~5.53 min | |

| Internal Standard Concentration | 125 - 250 µmol/L (working solution) | [1] |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for quantitative analysis and the central role of aminoadipic acid in lysine metabolism.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of aminoadipic acid in metabolic research. Its use as an internal standard in isotope dilution mass spectrometry allows for reliable measurement of this important biomarker, facilitating a deeper understanding of lysine metabolism and its role in various disease states. The protocols and data presented in this guide provide a solid foundation for researchers to develop and implement robust analytical methods for the study of aminoadipic acid in their own laboratories. It is important to reiterate that the MRM transition for this compound provided herein is predicted and requires experimental verification.

References

- 1. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Quantitation of blood and plasma amino acids using isotope dilution electron impact gas chromatography/mass spectrometry with U-(13)C amino acids as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of urinary alpha-aminoadipic semialdehyde by LC-MS/MS in patients with congenital metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of 27 bovine plasma amino acids and metabolites using zwitterionic-hydrophilic interaction liquid chromatography coupled with isotope dilution electrospray ionization triple quadrupole liquid chromatography-mass spectrometry and the effect of deproteinization timing - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Deuterated Aminoadipic Acid: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Biological Significance, and Research Applications of Deuterated Aminoadipic Acid for Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the biological significance of deuterated aminoadipic acid, a stable isotope-labeled derivative of α-aminoadipic acid (AAA), an important intermediate in the metabolism of the essential amino acid lysine. The strategic substitution of hydrogen with deuterium atoms provides a powerful tool for researchers in various fields, including metabolic disease research, neurology, and drug development. This document outlines the metabolic context of aminoadipic acid, the principles of deuterium labeling, and the practical applications of deuterated aminoadipic acid, complete with experimental considerations and data presentation.

Introduction to α-Aminoadipic Acid (AAA)

α-Aminoadipic acid is a key metabolite in the saccharopine pathway, the primary route for lysine catabolism in mammals.[1][2] This pathway predominantly occurs in the liver and kidneys.[1] The metabolism of lysine converges to form α-aminoadipic acid, which is then further catabolized to acetyl-CoA, a central molecule in energy metabolism that enters the tricarboxylic acid (TCA) cycle.[2][3]

Recent research has highlighted the emerging role of AAA as a biomarker and a modulator of metabolic and neurological health.[2] Elevated levels of 2-aminoadipic acid have been identified as a predictor for the development of type 2 diabetes.[4][5] Interestingly, studies have also shown that administration of 2-AAA can lower fasting plasma glucose levels and enhance insulin secretion, suggesting a complex role in glucose homeostasis.[1][4] In the brain, lysine is metabolized via the pipecolate pathway, which also leads to the formation of α-aminoadipic acid, implicating it in neurological functions.[6]

The Role of Deuterium Labeling in Biological Research

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, serves as an invaluable tracer in biological and medical research.[7][8] Its increased mass compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond, which can alter the rate of chemical reactions—a phenomenon known as the Kinetic Isotope Effect (KIE).[9][10] This property is particularly useful in drug development to slow down metabolic processes at specific sites in a molecule, potentially improving its pharmacokinetic profile.[11][12]

Furthermore, the distinct mass of deuterated compounds allows for their precise detection and quantification by mass spectrometry (MS).[13][14] This makes deuterated molecules, such as deuterated aminoadipic acid, ideal internal standards for accurate quantification of their endogenous, non-labeled counterparts in complex biological samples.[13][14] They are also instrumental in metabolic flux analysis, enabling researchers to trace the fate of molecules through intricate metabolic pathways.[15][16]

Applications of Deuterated Aminoadipic Acid

The unique properties of deuterated aminoadipic acid make it a versatile tool for a range of research applications:

-

Metabolic Flux Analysis of the Lysine Catabolism Pathway: By introducing deuterated aminoadipic acid into a biological system, researchers can trace its conversion to downstream metabolites. This allows for the quantification of the flux through the lysine degradation pathway under various physiological or pathological conditions. This is crucial for understanding how this pathway is altered in metabolic diseases like diabetes and obesity.

-

Internal Standard for Quantitative Mass Spectrometry: Due to its chemical identity with endogenous α-aminoadipic acid, deuterated AAA is the gold standard for use as an internal standard in LC-MS/MS-based quantification.[13][14] Adding a known amount of the deuterated standard to a biological sample allows for precise and accurate measurement of the endogenous AAA concentration by correcting for variations in sample preparation and instrument response.[13][14]

-

Pharmacokinetic and Drug Metabolism Studies: In the context of drug development, if a drug candidate is metabolized to or interacts with the aminoadipic acid pathway, deuterated AAA can be used to study these interactions and the pharmacokinetic properties of related compounds.[11][17]

-

Elucidation of Reaction Mechanisms: The kinetic isotope effect observed with deuterated aminoadipic acid can be used to investigate the mechanisms of enzymes involved in its metabolism. A significant KIE can indicate that the cleavage of a C-H (or C-D) bond is the rate-limiting step of the enzymatic reaction.[9][10]

Data Presentation

Quantitative data from studies utilizing deuterated aminoadipic acid should be presented in a clear and structured format to allow for easy interpretation and comparison.

| Parameter | Description | Typical Units | Example Value |

| Endogenous AAA Concentration | Concentration of α-aminoadipic acid in a biological matrix (e.g., plasma, tissue homogenate) as determined by LC-MS/MS using a deuterated internal standard. | µmol/L or nmol/g tissue | 2.5 µmol/L |

| Metabolic Flux Rate | The rate of conversion of deuterated aminoadipic acid to a downstream metabolite, indicating the activity of the metabolic pathway. | nmol/h/mg protein | 15.2 nmol/h/mg protein |

| Kinetic Isotope Effect (KIE) | The ratio of the reaction rate of the non-deuterated substrate to the deuterated substrate (kH/kD). A value greater than 1 indicates a normal KIE. | Dimensionless | 2.8 |

| Pharmacokinetic Parameter (Clearance) | The rate at which a deuterated compound is removed from the body. | L/h/kg | 0.5 L/h/kg |

Experimental Protocols

Quantification of Endogenous α-Aminoadipic Acid using Deuterated Aminoadipic Acid as an Internal Standard

This protocol outlines a standard procedure for the analysis of α-aminoadipic acid in human plasma using protein precipitation and LC-MS/MS.

Materials:

-

Human plasma samples

-

Deuterated α-aminoadipic acid (e.g., Aminoadipic acid-d3) as an internal standard (IS)

-

α-Aminoadipic acid analytical standard

-

Acetonitrile with 0.1% formic acid (precipitation solvent)

-

Water with 0.1% formic acid (Mobile Phase A)

-

Acetonitrile with 0.1% formic acid (Mobile Phase B)

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the α-aminoadipic acid analytical standard and the deuterated internal standard in a suitable solvent (e.g., water).

-

Prepare a series of calibration standards by spiking blank plasma with the analytical standard to cover the expected concentration range.

-

Prepare a working solution of the deuterated internal standard at a fixed concentration.

-

-

Sample Preparation:

-

To 50 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution.

-

Vortex briefly.

-

Add 200 µL of cold precipitation solvent (acetonitrile with 0.1% formic acid).

-

Vortex thoroughly for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the prepared sample onto the LC-MS/MS system.

-

Separate the analyte and internal standard using a suitable C18 column and a gradient elution with Mobile Phases A and B.

-

Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions should be optimized for both compounds.

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous α-aminoadipic acid and the deuterated internal standard.

-

Calculate the peak area ratio (analyte area / internal standard area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of α-aminoadipic acid in the unknown samples from the calibration curve.

-

Metabolic Flux Analysis of the Lysine Catabolism Pathway

This protocol provides a general workflow for tracing the metabolism of deuterated aminoadipic acid in a cell culture model.

Materials:

-

Cell line of interest (e.g., HepG2 hepatocytes)

-

Cell culture medium

-

Deuterated α-aminoadipic acid

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture the cells to a desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of deuterated α-aminoadipic acid.

-

Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, wash the cells with ice-cold phosphate-buffered saline.

-

Quench the metabolism and extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Collect the cell extracts and centrifuge to remove cell debris.

-

-

LC-MS/MS Analysis:

-

Analyze the cell extracts by LC-MS/MS to identify and quantify the deuterated α-aminoadipic acid and its downstream metabolites.

-

Use full scan and tandem MS (MS/MS) to confirm the identity of the labeled metabolites based on their mass and fragmentation patterns.

-

-

Data Analysis:

-

Determine the fractional labeling of each metabolite at each time point.

-

Use metabolic flux analysis software to model the data and calculate the flux rates through the different steps of the lysine catabolism pathway.

-

Visualizations of Key Pathways and Workflows

Caption: The Saccharopine Pathway of Lysine Catabolism.

Caption: Workflow for Quantification of α-Aminoadipic Acid.

Conclusion

Deuterated aminoadipic acid is a powerful and versatile tool for researchers and drug development professionals. Its application as an internal standard ensures the accuracy of quantitative studies of endogenous α-aminoadipic acid, a metabolite of growing clinical interest. Furthermore, its use as a metabolic tracer provides invaluable insights into the dynamics of the lysine catabolism pathway, which is implicated in a range of metabolic and neurological disorders. The principles and protocols outlined in this guide provide a solid foundation for the effective implementation of deuterated aminoadipic acid in research and development, ultimately contributing to a deeper understanding of its biological significance and its role in human health and disease.

References

- 1. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 4. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies with deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Portico [access.portico.org]

- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Aminoadipic Acid-d3 in Metabolomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Aminoadipic acid-d3 (AAA-d3) in metabolomics, with a focus on its use as an internal standard for quantitative analysis and its potential role in metabolic flux studies. This document details experimental protocols, presents data in a structured format, and includes visualizations of key workflows to support researchers in this field.

Introduction to Aminoadipic Acid and its Significance

2-Aminoadipic acid (2-AAA) is a dicarboxylic amino acid that serves as an intermediate in the metabolism of the essential amino acid lysine. Recent metabolomics studies have identified 2-AAA as a potential biomarker for several metabolic diseases, including diabetes and cardiovascular disease. Its concentration in biological fluids can reflect alterations in lysine metabolism and broader metabolic dysregulation. Given its clinical relevance, accurate and precise quantification of 2-AAA is crucial for both basic research and clinical applications.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they effectively correct for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[1] this compound, a deuterated analog of 2-AAA, is an ideal internal standard for the accurate quantification of endogenous 2-AAA.

Core Applications of this compound in Metabolomics

The primary applications of this compound in metabolomics fall into two main categories:

-

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Accurate Quantification: AAA-d3 is used as an internal standard to precisely measure the concentration of endogenous 2-AAA in various biological matrices such as plasma, serum, and urine.

-

Metabolic Flux Analysis: While less common, deuterium-labeled amino acids like AAA-d3 can potentially be used as tracers to study the dynamics of lysine metabolism and related pathways.

Quantitative Analysis of 2-Aminoadipic Acid using Stable Isotope Dilution LC-MS/MS

This section provides a detailed methodology for the quantification of 2-AAA in human plasma using AAA-d3 as an internal standard.

Experimental Protocol

3.1.1. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the internal standard working solution (this compound in water, e.g., at 1 µg/mL).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining the polar 2-AAA. An example would be a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient from high organic to high aqueous mobile phase. A typical gradient might start at 85% B, hold for 1 minute, decrease to 20% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The following table outlines the MRM transitions for 2-AAA and its d3-labeled internal standard. The precursor ion is the protonated molecule [M+H]+, and the product ions are characteristic fragments.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Aminoadipic Acid | 162.1 | 98.1 | 15 |

| 162.1 | 70.1 | 20 | |

| This compound (Internal Standard) | 165.1 | 101.1 | 15 |

| 165.1 | 73.1 | 20 |

Note: The MRM transitions for this compound are inferred from the fragmentation pattern of the unlabeled compound, accounting for the mass shift of the three deuterium atoms. Optimal collision energies should be determined empirically on the specific mass spectrometer being used.

Data Presentation: Calibration and Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (2-AAA) to the peak area of the internal standard (AAA-d3) against the known concentration of the analyte in the calibration standards.

Table 1: Representative Calibration Curve Data for 2-Aminoadipic Acid in Human Plasma

| Calibrator Concentration (µM) | Peak Area Ratio (2-AAA / AAA-d3) |

| 0.1 | 0.021 |

| 0.5 | 0.105 |

| 1.0 | 0.212 |

| 5.0 | 1.058 |

| 10.0 | 2.115 |

| 25.0 | 5.289 |

| 50.0 | 10.576 |

Linear Regression: y = 0.211x + 0.002 Correlation Coefficient (R²): 0.9995

Table 2: Quantification of 2-Aminoadipic Acid in Human Plasma Samples

| Sample ID | Peak Area Ratio (2-AAA / AAA-d3) | Calculated Concentration (µM) |

| Control 1 | 0.453 | 2.14 |

| Control 2 | 0.512 | 2.42 |

| Patient A | 1.234 | 5.84 |

| Patient B | 1.567 | 7.42 |

Note: The data presented in these tables are for illustrative purposes and represent typical results that can be obtained using this methodology.

Visualization of Workflows

Stable Isotope Dilution Workflow for Targeted Metabolomics

The following diagram illustrates the key steps in the quantitative analysis of 2-aminoadipic acid using a stable isotope-labeled internal standard.

Conceptual Diagram of Metabolic Flux Analysis

This diagram outlines the conceptual workflow for a metabolic flux experiment using a labeled substrate like this compound to trace its metabolic fate.

References

The Role of Aminoadipic Acid-d3 in Advanced Proteomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Protein Oxidation and Aminoadipic Acid

In the landscape of proteomics, the study of post-translational modifications (PTMs) is paramount to understanding the intricate functionalities of proteins. Among these modifications, oxidative damage to proteins is a critical area of investigation, as it is implicated in a wide range of physiological and pathological processes, including aging, neurodegenerative diseases, and diabetes. A key biomarker for this oxidative stress is 2-aminoadipic acid (AAA), a non-proteinogenic amino acid formed from the irreversible oxidation of lysine residues within proteins. The accumulation of aminoadipic acid serves as a dosimeter of cumulative oxidative damage, making its accurate quantification essential for both basic research and clinical diagnostics.

This technical guide delves into the pivotal role of Aminoadipic acid-d3, a stable isotope-labeled analogue of aminoadipic acid, in enabling precise and reliable quantification of this crucial biomarker in complex biological samples. Through the application of isotope dilution mass spectrometry, this compound has become an indispensable tool for researchers seeking to unravel the complexities of oxidative stress and its impact on the proteome.

Core Principle: Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex mixtures. The fundamental principle of IDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, this compound) to a sample. This labeled compound, often referred to as an internal standard, is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium).

Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, a highly accurate and precise quantification of the analyte can be achieved, effectively correcting for experimental variability.

The Function of this compound in Proteomics

The primary and most critical function of this compound in proteomics research is to serve as an internal standard for the accurate quantification of 2-aminoadipic acid . Its application is central to studies investigating protein oxidation and carbonyl stress.

By spiking a biological sample with a known concentration of this compound, researchers can use mass spectrometry to determine the precise amount of endogenous, unlabeled aminoadipic acid. This is particularly crucial when analyzing complex biological matrices such as plasma, tissue homogenates, or protein hydrolysates, where matrix effects and sample processing can introduce significant variability.

The use of this compound offers several key advantages:

-

Enhanced Accuracy and Precision: It corrects for variations in sample extraction, derivatization efficiency, injection volume, and ionization suppression in the mass spectrometer.

-

Reliable Quantification of a Key Biomarker: Enables the accurate measurement of a critical marker of oxidative protein damage.

-

Facilitation of Longitudinal and Comparative Studies: Provides the consistency needed to compare aminoadipic acid levels across different samples, time points, or experimental conditions.

Quantitative Data on Aminoadipic Acid

The quantification of aminoadipic acid in various biological contexts provides valuable insights into the extent of oxidative stress. The following table summarizes representative quantitative data for aminoadipic acid levels found in human plasma, illustrating the differences observed in various health states.

| Biological Matrix | Condition | Mean Concentration (μmol/mmol Lysine) | Reference |

| Human Plasma | Healthy Controls | 0.1 - 0.5 | Generic representative values |

| Human Plasma | Diabetes Mellitus | 0.5 - 2.0 | Generic representative values |

| Human Plasma | End-Stage Renal Disease | 1.0 - 5.0 | Generic representative values |

Note: The values presented are illustrative and can vary depending on the specific study, cohort, and analytical methodology.

Experimental Protocols

Protocol 1: Quantification of Aminoadipic Acid in Protein Hydrolysates using GC-MS and this compound Internal Standard

This protocol outlines a general procedure for the quantification of aminoadipic acid in protein samples using gas chromatography-mass spectrometry (GC-MS) with an this compound internal standard.

1. Sample Preparation and Protein Hydrolysis: a. To 1 mg of the protein sample, add a known amount of this compound (e.g., 1 nmol). b. Add 1 mL of 6 M HCl. c. Heat the mixture at 110°C for 24 hours in a sealed, vacuum-purged tube to hydrolyze the protein into its constituent amino acids. d. After hydrolysis, evaporate the HCl under a stream of nitrogen gas. e. Re-dissolve the amino acid residue in 1 mL of ultrapure water.

2. Derivatization: a. Take a 100 µL aliquot of the dissolved amino acid mixture. b. Evaporate to dryness. c. Add 100 µL of isopropanol and 50 µL of acetyl chloride and heat at 100°C for 1 hour to form the isopropylester derivatives. d. Evaporate the reagents. e. Add 100 µL of dichloromethane and 50 µL of pentafluoropropionic anhydride (PFPA) and heat at 65°C for 30 minutes to form the N(O,S)-pentafluoropropionyl derivatives. f. Evaporate the reagents and reconstitute the sample in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for amino acid analysis (e.g., DB-5ms). b. Injection: Inject 1 µL of the derivatized sample in splitless mode. c. Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute. d. Mass Spectrometer: Operate in electron ionization (EI) mode. e. Data Acquisition: Use selected ion monitoring (SIM) to monitor characteristic ions for the derivatized endogenous aminoadipic acid and the this compound internal standard.

4. Data Analysis: a. Integrate the peak areas for the selected ions of both the endogenous aminoadipic acid and the this compound internal standard. b. Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard. c. Determine the concentration of aminoadipic acid in the original sample using a calibration curve prepared with known concentrations of unlabeled aminoadipic acid and a fixed concentration of the this compound internal standard.

Visualizations

Signaling Pathway: Formation of Aminoadipic Acid

Sourcing and Application of High-Purity Aminoadipic Acid-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the availability of high-purity, isotopically labeled compounds is paramount for accurate and reliable experimental outcomes. This technical guide provides an in-depth overview of sourcing high-purity Aminoadipic acid-d3, a deuterated analogue of an important intermediate in lysine metabolism. This document details available suppliers, presents a general experimental framework for its use in metabolic studies, and illustrates its relevance in biological pathways.

Sourcing High-Purity this compound

The acquisition of high-purity this compound is the initial and critical step for any research application. Several reputable suppliers specialize in the synthesis and provision of stable isotope-labeled compounds for research purposes. The following table summarizes key information from prominent vendors.

| Supplier | Product Name | Purity | Isotopic Purity | Catalog Number |

| MedchemExpress | This compound | >98% | Not specified | HY-113328-D3 |

| Cambridge Isotope Laboratories, Inc. | DL-2-Aminoadipic acid (2,5,5-D3, 98%) | 98% | 98% (D) | DLM-9799 |

| Veeprho | Rac Alpha-Aminoadipic Acid-D4 | Not specified | Not specified | Not specified |

Note: Purity and isotopic enrichment levels should always be confirmed with the supplier for each specific lot.

The Role of Aminoadipic Acid in Lysine Metabolism

Aminoadipic acid is a key intermediate in the catabolism of the essential amino acid lysine. Understanding this pathway is crucial for interpreting data from studies using this compound as a tracer. The degradation of lysine primarily occurs in the mitochondria and involves a series of enzymatic reactions.

The following diagram illustrates the central role of α-aminoadipate in the lysine degradation pathway.

Methodological & Application

Application Note: Quantification of Aminoadipic Acid-d3 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Aminoadipic acid-d3 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC). Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this stable isotope-labeled amino acid, often used as an internal standard in metabolic studies.

Introduction

α-Aminoadipic acid is a key intermediate in the metabolism of the essential amino acid lysine.[1] Its levels in biological fluids can be indicative of certain metabolic states and have been implicated as a potential biomarker for predicting the development of diabetes. Stable isotope-labeled internal standards, such as this compound, are crucial for achieving the highest accuracy and precision in quantitative mass spectrometry-based assays by compensating for matrix effects and variations in sample processing. This document provides a comprehensive protocol for the analysis of this compound in human plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is utilized for the extraction of this compound from human plasma.

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold 10% (w/v) sulfosalicylic acid in water.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a HILIC column to ensure good retention and peak shape for the polar analyte.

| Parameter | Condition |

| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 95% B for 1 min, linear gradient to 50% B over 5 min, hold at 50% B for 2 min, return to 95% B in 0.1 min, and re-equilibrate for 2.9 min. |

Mass Spectrometry

A triple quadrupole mass spectrometer is used for the detection of this compound in positive ionization mode.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

The MRM transitions for this compound are calculated based on the known transitions for the unlabeled compound. The precursor ion is expected to have an m/z of 165.1, reflecting the addition of three deuterium atoms to the molecular weight of aminoadipic acid (162.1 g/mol ). The product ions are also expected to show a +3 Da shift. Note: These transitions should be experimentally confirmed and optimized on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 165.1 | 101.2 | 50 | 15 |

| This compound (Qualifier) | 165.1 | 147.1 | 50 | 10 |

| Aminoadipic acid (for reference) | 162.1 | 98.2 | 50 | 15 |

Quantitative Data

The following tables summarize the expected performance characteristics of the method based on published data for the analysis of aminoadipic acid in biological matrices.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (µM) | LLOQ (µM) | Correlation Coefficient (r²) |

| Aminoadipic acid | 1 - 500[2] | 1 | >0.99[2] |

Table 2: Accuracy and Precision

| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Aminoadipic acid | Low QC | < 15 | < 15 | ± 15 |

| Medium QC | < 15 | < 15 | ± 15 | |

| High QC | < 15 | < 15 | ± 15 |

(Based on typical acceptance criteria for bioanalytical method validation)

Experimental Workflow and Metabolic Pathway

The following diagrams illustrate the experimental workflow for this protocol and the metabolic context of aminoadipic acid.

Caption: Experimental workflow for the quantification of this compound.

Caption: Simplified metabolic pathway of lysine degradation showing the position of α-Aminoadipic acid.

Conclusion